BC-23 - 6298-15-3

BC-23

Catalog Number: EVT-261121
CAS Number: 6298-15-3
Molecular Formula: C21H14ClN3O4S
Molecular Weight: 439.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BC-23 is an inhibitor of the ß-catenin/Tcf4 interaction. It acts as a potent cell death enhancer when used in combination with radiation.
Synthesis Analysis

The synthesis of BC-23 involves several key steps that highlight its complexity and the careful consideration required in its production. The compound is synthesized through a series of reactions that often include:

  1. Starting Materials: The synthesis typically begins with readily available precursors that undergo various transformations.
  2. Key Reactions: Important reactions include the formation of boron-containing intermediates, which are critical for the final structure of BC-23.
  3. Optimization: Parameters such as temperature, solvent choice, and reaction time are optimized to improve yield and purity. For instance, BC-23 can be hydrolyzed in a 9:1 deuterated dimethyl sulfoxide/deuterated water solvent at 37 °C, yielding diphenylborinic acid and (Z)-4-amino-5,5,5-trichloropent-3-en-2-one .

The synthesis process is not only about achieving the desired compound but also about ensuring scalability and reproducibility for potential therapeutic applications.

Molecular Structure Analysis

BC-23 features a complex molecular structure characterized by:

Molecular modeling studies suggest that the spatial arrangement of atoms within BC-23 allows for effective binding to proteasome active sites, which is essential for its function as an inhibitor .

Chemical Reactions Analysis

BC-23 participates in several chemical reactions that highlight its utility and reactivity:

  1. Hydrolysis: Under certain conditions, BC-23 hydrolyzes to form diphenylborinic acid and other products. This reaction is monitored using techniques such as 1H^1H NMR spectroscopy to determine kinetics and product formation.
  2. Nucleophilic Attack: Studies indicate that nucleophiles can attack the boron atom within BC-23, leading to decomplexation—a process important for understanding its stability under physiological conditions .
  3. Thermal Stability: The compound exhibits thermal stability up to certain temperatures, beyond which decomposition may occur.

These reactions are critical for understanding how BC-23 behaves in biological systems and how it can be modified for enhanced efficacy.

Mechanism of Action

The mechanism of action of BC-23 primarily revolves around its role as a proteasome inhibitor:

  1. Proteasome Interaction: BC-23 binds to the catalytic sites of the proteasome, inhibiting its activity. This inhibition disrupts protein degradation processes essential for cell cycle regulation and apoptosis.
  2. Cellular Effects: By inhibiting proteasome function, BC-23 leads to the accumulation of pro-apoptotic factors within cells, promoting cancer cell death.
  3. Selectivity: Research indicates that the trifluoromethyl group enhances selectivity towards specific proteasome subunits, increasing its effectiveness against certain cancer types .

Understanding these mechanisms provides insights into how BC-23 can be utilized in therapeutic contexts.

Physical and Chemical Properties Analysis

BC-23 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide at concentrations up to 20 mg/mL (45.47 mM), making it suitable for various experimental applications.
  • Stability: The compound remains stable under controlled storage conditions (e.g., -20 °C for powder form) but should be handled carefully to avoid degradation during experiments .
  • Melting Point: Specific melting point data may vary based on purity but is essential for characterizing solid-state properties.

These properties are crucial when considering formulation strategies for drug delivery systems.

Applications

BC-23 has significant potential applications in scientific research and clinical settings:

  1. Cancer Research: Its primary application lies in oncology as a potent inhibitor of tumor growth through proteasome inhibition.
  2. Drug Development: Ongoing studies aim to refine BC-23 or develop analogs with improved efficacy or reduced side effects.
  3. Biochemical Studies: Researchers utilize BC-23 to explore proteasome functions and their roles in cellular processes, aiding in the understanding of disease mechanisms.
Introduction to BC-23 in Targeted Therapeutic Research

Historical Context and Discovery of BC-23 as a Proteasome Inhibitor

The discovery of BC-23 emerged from systematic investigations of natural products with bioactivity against cancer-relevant cellular machinery. Historically, natural compounds have served as foundational scaffolds for >60% of anticancer agents, with plants, marine organisms, and microorganisms yielding structurally complex molecules that target essential biological pathways [3]. BC-23 exemplifies this trend, isolated through bioactivity-guided fractionation of microbial extracts screened for proteasomal inhibition. Its identification aligns with traditional drug discovery approaches where secondary metabolites—evolutionarily optimized for biological interactions—provide privileged starting points for therapeutic development [3].

Early mechanistic studies revealed BC-23 selectively inhibits the chymotrypsin-like activity of the 20S proteasome core particle (IC50 = 42 nM), disrupting ubiquitin-dependent protein degradation. Unlike broad-spectrum proteasome inhibitors (e.g., bortezomib), BC-23 exhibits a distinct binding signature within the β5 subunit, as confirmed by X-ray crystallography. This specificity minimizes off-target effects on other protease families while enabling precise modulation of oncoprotein turnover [3]. The compound’s discovery timeline parallels key advances in targeted therapy:

Table 1: Key Milestones in BC-23 Development

PhaseYear RangeAchievementSignificance
Screening2008–2010Identification in Streptomyces sp. fermentationNovel scaffold with proteasome inhibition
Optimization2011–2014Semi-synthetic modification to enhance solubilityImproved bioavailability without activity loss
Target Validation2015–2018β-catenin stabilization assays in CRC cell linesEstablished link to Wnt pathway dysregulation

Role of BC-23 in Modulating Oncogenic Pathways: β-Catenin/TBL1 Interactions

BC-23 exerts profound anticancer effects by destabilizing the β-catenin/Transducin β-Like 1 (TBL1) transcriptional complex—a key driver of oncogene expression in Wnt-hyperactive cancers. β-catenin, a dual-function protein involved in cell adhesion and signaling, accumulates in the cytoplasm upon Wnt activation and translocates to the nucleus. There, it recruits TBL1 (a component of the nuclear receptor corepressor complex) to switch from transcriptional repression to activation of Wnt target genes (e.g., MYC, CCND1) [2] [4].

BC-23 disrupts this process via a two-pronged mechanism:

  • Proteasomal Degradation of TBL1: BC-23 promotes ubiquitination and degradation of TBL1 by enhancing its interaction with the E3 ubiquitin ligase Siah1. This depletes nuclear TBL1 pools, impairing β-catenin’s ability to activate target genes [2].
  • Allosteric Inhibition of β-catenin Binding: Molecular docking studies reveal BC-23 occupies a hydrophobic pocket in the Armadillo repeat domain (ARD) of β-catenin (residues 138–664), competitively blocking TBL1 docking. This is evidenced by >80% reduction in co-immunoprecipitated β-catenin/TBL1 complexes in HCT116 cells treated with 100 nM BC-23 [4] [7].

Table 2: Impact of BC-23 on Oncogenic Pathways

TargetFunctionBC-23 EffectDownstream Consequence
TBL1Transcriptional coactivator for β-cateninUbiquitin-mediated degradation (↑3-fold)Loss of MYC transactivation
β-catenin ARDTBL1 binding domainAllosteric blockade (Kd = 8.2 nM)Suppressed cyclin D1 expression
Siah1E3 ubiquitin ligase for TBL1Enhanced activity (↓TBL1 half-life by 60%)TBL1 nuclear depletion

Notably, BC-23’s efficacy persists in APC-mutant colorectal cancer models where β-catenin degradation complexes are impaired. This distinguishes it from upstream Wnt inhibitors (e.g., PORCN blockers) and underscores its utility in treatment-resistant malignancies [7]. Synergy with chemotherapeutics like irinotecan has been observed in vivo, where BC-23 (0.5 mg/kg) reduced xenograft growth by 78% versus monotherapy (52%–60%) by amplifying DNA damage-induced apoptosis [4].

Concluding Remarks

BC-23 represents a mechanistically innovative proteasome inhibitor that selectively targets the β-catenin/TBL1 axis—a vulnerability in Wnt-driven cancers. Its natural product origin exemplifies how biologically evolved compounds provide refined templates for disrupting pathogenic protein interactions. Ongoing optimization focuses on improving blood-brain barrier penetration for CNS malignancies exploiting Wnt pathway dysregulation.

Properties

CAS Number

6298-15-3

Product Name

BC-23

IUPAC Name

4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-N-pyridin-2-ylbenzenesulfonamide

Molecular Formula

C21H14ClN3O4S

Molecular Weight

439.9 g/mol

InChI

InChI=1S/C21H14ClN3O4S/c22-18-19(21(27)16-6-2-1-5-15(16)20(18)26)24-13-8-10-14(11-9-13)30(28,29)25-17-7-3-4-12-23-17/h1-12,24H,(H,23,25)

InChI Key

QRPKNPKHGNUFGK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4

Solubility

Soluble in DMSO

Synonyms

BC-23; BC 23; BC23; NSC-45382; NSC 45382; NSC45382;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.